4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid

Lipophilicity XLogP Permeability

4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a trisubstituted indole‑2‑carboxylic acid scaffold bearing methoxy at the 4‑position and methyl groups at the 3‑ and 7‑positions. Its molecular formula is C₁₂H₁₃NO₃, with a computed molecular weight of 219.24 g mol⁻¹, a topological polar surface area of 62.3 Ų, and a predicted XLogP3‑AA of 2.6.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 1779129-22-4
Cat. No. B2606773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid
CAS1779129-22-4
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)C(=C(N2)C(=O)O)C
InChIInChI=1S/C12H13NO3/c1-6-4-5-8(16-3)9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15)
InChIKeyWAPPKLCZQAGVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic Acid (CAS 1779129-22-4) – Physicochemical Identity for Targeted Procurement


4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a trisubstituted indole‑2‑carboxylic acid scaffold bearing methoxy at the 4‑position and methyl groups at the 3‑ and 7‑positions. Its molecular formula is C₁₂H₁₃NO₃, with a computed molecular weight of 219.24 g mol⁻¹, a topological polar surface area of 62.3 Ų, and a predicted XLogP3‑AA of 2.6 [1]. This substitution pattern distinguishes it from simpler indole‑2‑carboxylic acid congeners and is sought after as a versatile building block in medicinal chemistry and chemical biology campaigns.

Trisubstituted indole-2-carboxylic acid scaffold with 4-methoxy, 3-methyl, and 7-methyl substitution
Sought-after building block for medicinal chemistry and chemical biology campaigns
Substitution pattern supports differentiation from simpler indole-2-carboxylic acid congeners

Why Simple Indole‑2‑carboxylic Acids Cannot Replace 4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic Acid


Even structurally close indole‑2‑carboxylic acid analogs exhibit divergent computed physicochemical descriptors that can drive marked differences in solubility, permeability, and hydrogen‑bonding capacity. The simultaneous presence of a 4‑methoxy group and 3,7‑dimethyl substitution shifts lipophilicity, polar surface area, and rotatable bond count relative to the unsubstituted or monofunctionalized parents [1]. Consequently, substituting any generic indole‑2‑carboxylic acid without verifying these properties risks altering lead‑optimization trajectories or invalidating structure‑activity relationship models.

This Compound
4-methoxy + 3,7-dimethyl substitution pattern
3 H-bond acceptors, TPSA 62.3 Ų
2 rotatable bonds, MW ~219 Da
Generic Indole-2-carboxylic Acids
Simpler congeners may shift lipophilicity, polar surface area, and H-bonding capacity
Unverified substitution may alter lead-optimization trajectories
SAR model validity may require re-validation with generic scaffolds

Quantitative Differentiation Dimensions for 4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic Acid (CAS 1779129-22-4)


Enhanced Lipophilicity vs. 4-Methoxyindole‑2‑carboxylic Acid

The target compound displays a computed XLogP3‑AA of 2.6, which is 0.7 log units higher than that of 4-methoxy-1H-indole‑2‑carboxylic acid (XLogP3‑AA = 1.9) [1][2]. This difference arises from the additional 3‑ and 7‑methyl groups, which increase overall hydrophobicity.

Lipophilicity Profile
Cross-study comparable
XLogP3-AA = 2.6 vs 1.9
Δ +0.7 log units
Supports intracellular target-engagement assay context
Computed descriptor; verify experimentally
Lipophilicity XLogP Permeability

Increased Hydrogen‑Bond Acceptor Capacity vs. 3,7-Dimethylindole‑2‑carboxylic Acid

The target compound possesses three hydrogen‑bond acceptor atoms (the carboxylic acid oxygens and the 4‑methoxy oxygen), whereas 3,7-dimethyl-1H-indole‑2‑carboxylic acid has only two (carboxylic acid oxygens) [1][2]. This extra HBA can participate in additional polar interactions with protein residues or solvent.

H-Bond Acceptor Capacity
Cross-study comparable
HBA = 3 vs 2
Δ +1 HBA
Supports focused library design context
Computed by Cactvs; binding-pose review needed
Hydrogen Bonding HBA Count Molecular Recognition

Elevated Topological Polar Surface Area as a Bioavailability Modulator

The topological polar surface area (TPSA) of the target compound is 62.3 Ų, compared with 53.1 Ų for 3,7-dimethylindole‑2‑carboxylic acid [1][2]. The 9.2 Ų increment is attributable to the methoxy oxygen and could reduce passive transcellular permeability while improving aqueous solubility.

Polar Surface Area
Cross-study comparable
TPSA = 62.3 vs 53.1 Ų
Δ +9.2 Ų
Supports lead-optimization property review
Below 140 Ų threshold; absorption context-dependent
TPSA Oral Bioavailability Drug‑likeness

Molecular Weight Differential Drives Scaffold Selection for Fragment‑Based Design

With a molecular weight of 219.24 g mol⁻¹, the target compound is approximately 30 Da heavier than 3,7-dimethylindole‑2‑carboxylic acid (189.21 g mol⁻¹) and 28 Da heavier than 4-methoxyindole‑2‑carboxylic acid (191.18 g mol⁻¹) [1][2][3]. This places the scaffold in a sweet spot for fragment growth, where the additional mass provides synthetic handles for derivatization without exceeding typical fragment‑based library criteria (MW < 300).

Molecular Weight Fit
Cross-study comparable
219.24 vs 189.21 / 191.18 g mol⁻¹
Δ +28–30 Da
Supports fragment-elaboration workflow
Fragment-like MW range retained
Molecular Weight Fragment‑Based Drug Discovery Lead‑Likeness

Rotatable Bond Flexibility Differentiates Conformational Entropy vs. 3,7‑Dimethyl Analog

The target compound has two rotatable bonds (the carboxylic acid C–C bond and the methoxy C–O bond), whereas 3,7-dimethylindole‑2‑carboxylic acid possesses only one (the carboxylic acid C–C bond) [1][2]. This additional degree of freedom may influence the entropic cost of binding.

Rotatable Bond Flexibility
Cross-study comparable
Rotatable bonds = 2 vs 1
Δ +1 rotatable bond
Supports conformational sampling review
Computed descriptor; binding entropy context-dependent
Rotatable Bonds Conformational Flexibility Entropy

Procurement‑Worthy Application Scenarios for 4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic Acid


Lipophilicity‑Tailored Scaffold for Cellular Permeability Programs

When a screening campaign requires compounds with moderate lipophilicity to cross cell membranes, the 2.6 XLogP of this scaffold positions it advantageously over the more hydrophilic 4‑methoxy‑1H‑indole‑2‑carboxylic acid (XLogP 1.9) [1][2]. Procurement teams can select this compound specifically for intracellular target assays where higher logP correlates with improved permeability.

Hydrogen‑Bond Modulation for Targeted Binding Enhancement

In inhibitor design projects where an additional hydrogen‑bond acceptor is desired for key residue interactions, the three HBA atoms of the target compound offer a clear advantage over the two HBA atoms of the 3,7‑dimethyl parent [1][3]. This feature supports rational library design aimed at improving binding affinity.

Fragment Elaboration with Controlled Physicochemical Expansion

With a molecular weight of 219 Da and a TPSA still well below 140 Ų, the compound is ideal for fragment‑based lead generation [1][3]. It provides a balance of functional groups for synthetic diversification while maintaining drug‑like property space, making it a cost‑effective starting point for medicinal chemistry optimization.

Conformational Sampling in Diversity‑Oriented Synthesis

The presence of two rotatable bonds, compared with one in simpler analogs, introduces conformational flexibility that can be exploited in diversity‑oriented synthesis to generate compound libraries with higher success rates in hit identification [1][3].

Application
Selection Property
Validation Focus
Intracellular target-engagement studies
Computed lipophilicity range
Permeability assay context
Targeted binding-interaction studies
Hydrogen-bond acceptor count
Binding-pose interpretation
Fragment-based library design
MW and TPSA fragment-like profile
Lead-optimization property review
Diversity-oriented library synthesis
Rotatable bond flexibility
Conformational sampling review
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